molecular formula C15H24N2O B15341444 Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- CAS No. 20682-52-4

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-

Cat. No.: B15341444
CAS No.: 20682-52-4
M. Wt: 248.36 g/mol
InChI Key: XLFIZJCJAJYFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- (CAS: 64-95-9), is a tertiary amine-substituted formanilide derivative with a molecular formula of C₁₈H₂₈N₂O·HCl (as its hydrochloride salt) and a molecular weight of 324.94 g/mol . The compound features a 2',6'-dimethyl-substituted aromatic ring and a diethylaminoethyl side chain, which confer distinct physicochemical and biological properties.

Properties

CAS No.

20682-52-4

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)formamide

InChI

InChI=1S/C15H24N2O/c1-5-16(6-2)10-11-17(12-18)15-13(3)8-7-9-14(15)4/h7-9,12H,5-6,10-11H2,1-4H3

InChI Key

XLFIZJCJAJYFNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C=O)C1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- typically involves multiple steps, starting with the reaction of aniline with formic acid to produce formanilide

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for different applications.

Scientific Research Applications

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: has several scientific research applications, including:

  • Chemistry: : It can be used as a synthetic intermediate in the preparation of other chemical compounds.

  • Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.

  • Medicine: : It could be explored for its medicinal properties, possibly as a drug precursor or therapeutic agent.

  • Industry: : Its unique properties may make it valuable in industrial applications, such as in the production of rubber products or other materials.

Mechanism of Action

The mechanism by which Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions. Understanding these mechanisms is crucial for optimizing its applications and ensuring safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with key analogs based on substituent groups, toxicity, and applications:

Compound Name Molecular Formula Key Substituents Toxicity (LD₅₀) Applications
N-(2-(diethylamino)ethyl)-2',6'-dimethylcrotonanilide HCl C₁₈H₂₈N₂O·HCl 2',6'-dimethylphenyl, diethylaminoethyl 58 mg/kg (ip, rat) Pharmacological research
N,2'-Dimethylformanilide C₉H₁₁NO 2'-methylphenyl, N-methyl Not reported Industrial synthesis intermediate
Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide C₁₀H₁₂N₄S Benzothiazole, dimethylamino Not reported DFT studies for reaction mechanisms
N,N-Dimethylformamide (DMF) C₃H₇NO N,N-dimethyl 2800 mg/kg (oral, rat) Industrial solvent
Key Observations:

Substituent Impact on Toxicity: The diethylaminoethyl and 2',6'-dimethyl groups in the target compound contribute to its high toxicity (LD₅₀ 58 mg/kg) compared to simpler analogs like DMF (LD₅₀ 2800 mg/kg) . The tertiary amine likely enhances membrane permeability, increasing bioavailability and toxicity. Steric hindrance from the 2',6'-dimethyl groups may reduce metabolic degradation, prolonging biological activity .

Such studies could elucidate its reactivity in drug synthesis.

Applications :

  • The target compound’s structural complexity aligns with intermediates in patented pharmaceuticals (e.g., indole- and pyrrole-containing derivatives) , whereas simpler formanilides like N,2'-dimethylformanilide serve as industrial precursors .

Physicochemical Properties

  • Lipophilicity: The diethylaminoethyl group increases lipophilicity compared to N,N-dimethylformamide, enhancing blood-brain barrier penetration but also toxicity .
  • Stability: The hydrochloride salt form improves solubility but decomposes under heat, emitting toxic HCl and NOₓ fumes .

Biological Activity

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- (commonly referred to as "Formanilide"), is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Formanilide is characterized by its unique chemical structure, which includes a diethylamino group. This structure is significant as it influences the compound's interaction with biological systems. The molecular formula for Formanilide is C13_{13}H19_{19}N2_{2}O, and its molecular weight is 219.31 g/mol.

Biological Activity Overview

1. Pharmacological Effects:

Research indicates that Formanilide exhibits various pharmacological effects:

  • Antiphlogistic Activity: Formanilide has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Analgesic Properties: The compound has shown potential as an analgesic agent, providing pain relief in various models .
  • Cardiovascular Effects: Some studies suggest that derivatives of Formanilide may have effects on heart rhythm and could be useful in managing arrhythmias .

2. Mechanisms of Action:

The mechanisms underlying the biological activity of Formanilide are not fully elucidated; however, several pathways have been proposed:

  • Receptor Interaction: Formanilide may interact with adrenergic receptors, influencing cardiovascular responses .
  • Inflammatory Pathways: The compound could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have explored the biological activity of Formanilide and its derivatives:

  • Study on Anti-inflammatory Effects: A study demonstrated that Formanilide significantly reduced inflammation in a rat model of arthritis, suggesting its potential therapeutic use in inflammatory diseases .
  • Cardiovascular Research: Another study investigated the effects of Formanilide on heart rate variability in animal models. Results indicated a stabilizing effect on heart rhythm, supporting its use as a therapeutic agent for arrhythmias .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief in experimental models
CardiovascularStabilization of heart rhythm
MechanismDescriptionReference
Receptor InteractionPotential interaction with adrenergic receptors
Cytokine ModulationInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.